Cas no 216299-46-6 (3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester)

3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester 化学的及び物理的性質
名前と識別子
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- 3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester
- 3β-Amino-3-deoxydigitoxigenin
- (2,5-dioxopyrrolidin-1-yl) 4-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]am
- 3-Amino-3-Deoxydigoxigenin Hemisuccinamide, Succinimidyl Ester
- A)-3-[[4-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-1,4-dioxobutyl]amino]-12,14-dihydroxycard-20(22)-enolide
- A,12
- A,5
- A-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester
-
計算された属性
- せいみつぶんしりょう: 586.28900
じっけんとくせい
- PSA: 163.03000
- LogP: 2.86460
3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A603820-25mg |
3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester |
216299-46-6 | 25mg |
$ 7520.00 | 2023-04-19 | ||
BAI LING WEI Technology Co., Ltd. | 928187-5MG |
3β-Amino-3-deoxydigoxigenin hemisuccinamide, succinimidyl ester, 80%, single isomer |
216299-46-6 | 80% | 5MG |
¥ 3465 | 2022-04-26 | |
A2B Chem LLC | AF33681-5mg |
3β-Amino-3-deoxydigitoxigenin |
216299-46-6 | 80% | 5mg |
$588.00 | 2024-01-01 | |
BAI LING WEI Technology Co., Ltd. | A01928187-5mg |
3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester |
216299-46-6 | 80% | 5mg |
¥4927 | 2023-11-24 |
3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester 関連文献
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Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
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Tenglong Mei,Chuang Wang,Meng Liao,Jiaxin Li,Liyuan Wang,Chengqiang Tang,Xuemei Sun,Bingjie Wang,Huisheng Peng J. Mater. Chem. A, 2021,9, 10104-10109
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cardenolides and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Steroid lactones Cardenolides and derivatives
3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Esterに関する追加情報
Professional Introduction to 3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester (CAS No. 216299-46-6)
The compound 3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester, identified by the CAS number 216299-46-6, is a sophisticated derivative with significant implications in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its intricate structural framework, has garnered attention for its potential applications in drug development, particularly in the synthesis of novel therapeutic agents targeting cardiovascular and metabolic disorders.
The structural motif of 3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester is rooted in the digitoxigenin scaffold, a well-documented glycoside that has been extensively studied for its pharmacological properties. The modification of this scaffold through the introduction of an amino group at the 3β-position and the subsequent esterification with succinate, followed by succinimidyl ester functionalization, endows the compound with unique reactivity and binding characteristics. This structural innovation opens up new avenues for the development of bioactive molecules with enhanced selectivity and reduced toxicity.
In recent years, there has been a surge in research focused on natural product derivatives as lead compounds for drug discovery. The compound 3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester exemplifies this trend, as it represents a synthetic modification of a naturally occurring compound that has been traditionally used in traditional medicine systems. The hemisuccinate moiety and the succinimidyl ester group provide reactive sites that can be exploited for further derivatization, enabling the construction of libraries of compounds with tailored pharmacological profiles.
The pharmacological relevance of 3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester is underscored by its potential to interact with biological targets involved in cardiovascular regulation. Studies have suggested that derivatives of digitoxigenin exhibit effects on cardiac muscle contraction and ion channel function, making them candidates for treating conditions such as heart failure and arrhythmias. The introduction of the amino and ester functionalities may enhance binding affinity and metabolic stability, thereby improving therapeutic efficacy.
Moreover, the compound's design aligns with current trends in medicinal chemistry towards the development of prodrugs that undergo enzymatic activation in vivo. The succinimidyl ester group can be hydrolyzed by esterase enzymes, releasing a reactive intermediate that can covalently modify biological targets or undergo further chemical transformations to yield active species. This prodrug strategy offers a means to improve bioavailability and target specificity, potentially reducing side effects associated with direct administration of active pharmaceutical ingredients.
The synthetic pathways to 3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester are also of considerable interest to synthetic chemists. The process typically involves multi-step organic transformations, including glycosylation, reduction, esterification, and protection-deprotection strategies. The use of advanced catalytic methods and green chemistry principles has enabled more efficient and sustainable synthesis routes, which are crucial for large-scale production and industrial applications.
In conclusion, the compound 3β-Amino-3-deoxydigitoxigenin Hemisuccinate N-Succinimidyl Ester (CAS No. 216299-46-6) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive scaffold for developing novel therapeutic agents. As research in this area progresses, it is anticipated that additional derivatives will be synthesized and evaluated, contributing to advancements in drug discovery and development.
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